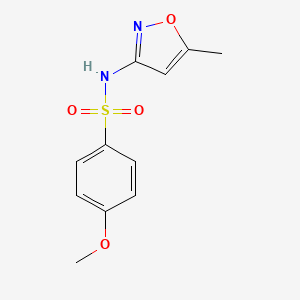

4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is also known as Sulfamethoxazole. It has the empirical formula C10H11N3O3S and a molecular weight of 253.28 .

Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is complex, with a molecular weight of 253.28 . It’s important to note that the structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” include a molecular weight of 253.28 . More detailed properties such as melting point, solubility, and stability can be found in specialized databases .Applications De Recherche Scientifique

- Oxazopt , a derivative of this compound, has shown promise as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II) . Its inhibitory activity against hCA II (Ki = 0.05 μM) suggests potential therapeutic applications in conditions related to carbonic anhydrase dysregulation, such as glaucoma, epilepsy, and cancer .

- The sulfonamide moiety in this compound has been associated with antibacterial properties . Researchers have explored its potential as an anti-infective agent, particularly against bacterial infections.

- Due to its carbonic anhydrase inhibitory activity, this compound may find applications in ophthalmology. Carbonic anhydrase inhibitors are used to manage intraocular pressure in glaucoma patients .

- Carbonic anhydrase inhibitors have been investigated for their antiepileptic effects. The inhibition of carbonic anhydrase may modulate neuronal excitability and reduce seizure activity .

- The compound’s inhibitory activity against carbonic anhydrase isoforms (hCA IX and hCA XII) suggests potential relevance in oncology. Carbonic anhydrase inhibitors are being explored as adjuncts in cancer therapy .

- A related compound with a p-benzenesulfonamide moiety was predicted to have potent COX-2 inhibitory activity . COX-2 inhibitors are used to manage inflammation and pain, making this an interesting avenue for further investigation.

Carbonic Anhydrase Inhibition

Anti-Infective Drug Development

Ophthalmology

Epilepsy Treatment

Oncology Research

COX-2 Inhibition

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-8-7-11(12-17-8)13-18(14,15)10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMRXFMKAIPKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322033 |

Source

|

| Record name | 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

CAS RN |

349622-20-4 |

Source

|

| Record name | 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)